molecular formula C10H11BrN4O2 B2631694 5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole CAS No. 1226321-67-0

5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole

Cat. No.: B2631694
CAS No.: 1226321-67-0
M. Wt: 299.128
InChI Key: DWPXDJPBGRLTHQ-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole is a chemical compound with the molecular formula C10H11BrN4O2 and a molecular weight of 299.12 g/mol . This compound is characterized by the presence of a bromine atom, two methoxy groups, and a tetrazole ring attached to a benzyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole typically involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with sodium azide and ammonium chloride in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, ammonium chloride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The tetrazole ring is known for its ability to form stable complexes with metal ions and other molecules, which can influence its biological and chemical activities .

Comparison with Similar Compounds

5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine, methoxy groups, and tetrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-1-[(2,4-dimethoxyphenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2/c1-16-8-4-3-7(9(5-8)17-2)6-15-10(11)12-13-14-15/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPXDJPBGRLTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2C(=NN=N2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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